Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

描述

Molecular Architecture and Stereoelectronic Features

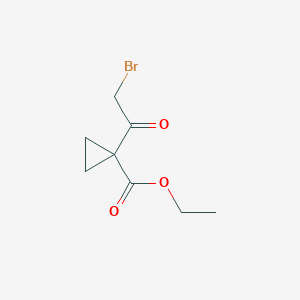

The molecular structure of this compound consists of a cyclopropane ring substituted at one carbon with a bromoacetyl group (–CO–CH₂Br) and an ethyl ester (–COOEt) at the adjacent position. The cyclopropane ring adopts a planar geometry due to its three-membered configuration, forcing bond angles to 60°, far from the ideal tetrahedral angle of 109.5°. This distortion results in significant angle strain (28 kcal/mol) and torsional strain from eclipsed C–H bonds.

The bromoacetyl group introduces an electron-withdrawing effect via the carbonyl and bromine atoms, polarizing the adjacent C–Br bond and enhancing electrophilicity. The ester group contributes to the molecule’s polarity, enabling hydrogen bonding with protic solvents. Stereoelectronic effects arise from the cyclopropane’s bent bonds, where sp³ hybrid orbitals overlap at an angle of 104°, weakening C–C bond strength (65 kcal/mol vs. 88 kcal/mol in ethane).

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrO₃ |

| Molecular Weight | 235.07 g/mol |

| Cyclopropane Bond Angle | 60° |

| C–C Bond Dissociation Energy | ~65 kcal/mol |

| Key Functional Groups | Bromoacetyl, Ethyl Ester |

Cyclopropane Ring Strain and Bond Angle Analysis

Cyclopropane’s ring strain is a composite of angle strain (deviation from 109.5°) and torsional strain (eclipsed C–H bonds). In this compound, the 60° bond angles create substantial angle strain, while the planar geometry forces all substituents into eclipsed conformations, exacerbating torsional strain. This strain destabilizes the molecule, making it more reactive than non-cyclic analogs.

Comparative studies show that cyclopropane derivatives exhibit higher strain energies than larger cycloalkanes. For instance, cyclobutane has a ring strain of 26.3 kcal/mol (vs. 28 kcal/mol for cyclopropane), while cyclohexane is virtually strain-free. The strained cyclopropane ring in this compound facilitates ring-opening reactions, such as hydrogenation or nucleophilic attack at the electrophilic carbonyl carbon.

Bromoacetyl-Ester Functional Group Interactions

The bromoacetyl and ester groups engage in synergistic electronic interactions. The bromine atom’s electronegativity polarizes the C–Br bond, rendering the adjacent carbonyl carbon highly electrophilic. This polarization is amplified by the ester group’s electron-donating alkoxy (–OEt) moiety, which stabilizes the carbonyl through resonance.

Key Interactions :

- C=O Bond Polarization : The bromoacetyl carbonyl (C=O) exhibits increased electrophilicity, promoting nucleophilic substitution at the α-carbon.

- Ester Resonance : The ethyl ester’s –OEt group delocalizes electrons into the carbonyl, reducing its reactivity compared to free carboxylic acids.

- Steric Effects : The cyclopropane ring’s rigidity limits rotational freedom, positioning the bromoacetyl and ester groups in fixed spatial orientations.

These interactions make the compound a versatile intermediate in synthesizing α,β-unsaturated ketones and heterocycles via alkylation or elimination reactions.

Comparative Structural Analysis with Related Cyclopropane Derivatives

This compound differs from analogs in substituent electronic effects and strain distribution:

- Ethyl 1-Bromocyclopropanecarboxylate (C₆H₉BrO₂) : Lacks the bromoacetyl group, reducing electrophilicity and ring strain. The absence of the electron-withdrawing acetyl group decreases reactivity toward nucleophiles.

- Ethyl 1-(4-Bromophenyl)cyclopropanecarboxylate (C₁₂H₁₃BrO₂) : The aromatic bromophenyl group introduces conjugation, stabilizing the cyclopropane ring via resonance. This contrasts with the destabilizing electron-withdrawing effects of the bromoacetyl group.

- Cyclopropanecarboxamide : Replacing the ester with an amide group enhances hydrogen-bonding capacity but reduces solubility in nonpolar solvents.

| Derivative | Key Feature | Ring Strain (kcal/mol) |

|---|---|---|

| This compound | Bromoacetyl, Ester | 28 |

| Ethyl 1-Bromocyclopropanecarboxylate | Bromine, Ester | 27.6 |

| Ethyl 1-(4-Bromophenyl)cyclopropanecarboxylate | Aromatic Bromine, Ester | 26.5 |

属性

IUPAC Name |

ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYVHOYOPMGATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465834 | |

| Record name | Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129306-05-4 | |

| Record name | Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129306-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl cyclopropanecarboxylate followed by acetylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acetylating agent like acetyl chloride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .

化学反应分析

Types of Reactions

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.

Major Products

Substitution: Various substituted cyclopropanecarboxylates.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids and other oxidized products.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate exhibit significant anticancer activity. The compound's ability to interact with specific biological targets makes it a candidate for the development of novel anticancer agents. For instance, the bromoacetyl group is known to enhance the reactivity of the compound towards nucleophiles, which could be exploited in designing inhibitors for cancer-related pathways .

Synthesis of Bioactive Molecules

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its cyclopropane structure allows for unique reactivity patterns that can be harnessed in creating complex organic frameworks. This capability is particularly valuable in drug discovery and development, where structural diversity is crucial .

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its structure suggests that it may disrupt biological processes in pests, contributing to increased crop yields and reduced losses due to pest damage. Research indicates that compounds with similar functionalities can act as effective fungicides and insecticides, making this compound a candidate for further exploration in agricultural formulations .

Enhancing Crop Vigor

In agricultural studies, this compound has been applied in conjunction with other agrochemicals to enhance plant vigor and yield under pathogen-free conditions. The combination of this compound with specific strobilurins has shown promise in improving crop resilience and productivity .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound is utilized as a reagent in synthetic organic chemistry for the creation of various derivatives through nucleophilic substitution reactions. Its bromoacetyl group facilitates the formation of new carbon-carbon bonds, making it a versatile building block for synthesizing more complex molecules .

Cyclization Reactions

The compound can undergo cyclization reactions to form spiro compounds and other cyclic structures, which are valuable in medicinal chemistry. These reactions often lead to the generation of compounds with enhanced biological activities or improved pharmacokinetic profiles .

Case Studies

作用机制

The mechanism of action of ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

相似化合物的比较

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate can be compared with other similar compounds such as:

Ethyl 2-bromo-2-cyclopropylacetate: Similar in structure but with different reactivity due to the position of the bromine atom.

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: Contains a phenyl group, which alters its chemical properties and applications.

Ethyl 2-(2-bromoacetyl)benzoate: Contains a benzene ring, leading to different reactivity and uses.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various fields of research and industry.

生物活性

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (C8H11BrO3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Cyclopropane Ring : Provides rigidity and strain, influencing reactivity.

- Bromoacetyl Group : Enhances electrophilicity, making it a potential substrate for nucleophilic attack.

- Ester Functional Group : Can participate in hydrolysis, releasing active carboxylic acid derivatives.

The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : The bromoacetyl moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. For example, similar compounds have shown inhibition of carnitine acetyltransferase and other metabolic enzymes .

- Cellular Signaling Modulation : By affecting specific signaling pathways, such as those involving RAS proteins, the compound may influence cell proliferation and apoptosis .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary table highlighting key findings from studies:

Case Study 1: Cancer Cell Proliferation Inhibition

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited the growth of several types of cancer cells. The mechanism involved the irreversible inhibition of key metabolic enzymes, which are critical for cancer cell survival.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. The compound exhibited significant activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial membranes and interfere with cellular processes.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。